molecular formula C12H16O4 B15074436 Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- CAS No. 84775-31-5

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-

Cat. No.: B15074436
CAS No.: 84775-31-5
M. Wt: 224.25 g/mol
InChI Key: GHLVSOIOFYPLKU-UHFFFAOYSA-N
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Description

Chemical Name: 1-[2-Hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl]ethanone CAS No.: 123253-31-6 Molecular Formula: C₁₂H₁₆O₅ Molecular Weight: 240.26 g/mol Structure: The compound features a hydroxyacetophenone core with a 4-substituted phenyl group containing a (2-methoxyethoxy)methoxy moiety. This substituent introduces a polyether chain, enhancing hydrophilicity and influencing electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84775-31-5

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-[4-(2-methoxyethoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C12H16O4/c1-10(13)11-3-5-12(6-4-11)16-9-15-8-7-14-2/h3-6H,7-9H2,1-2H3

InChI Key

GHLVSOIOFYPLKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCOCCOC

Origin of Product

United States

Preparation Methods

Direct Etherification of 4-Hydroxyacetophenone

The most straightforward route involves alkylation of 4-hydroxyacetophenone with (2-methoxyethoxy)methyl chloride (MEM-Cl) under basic conditions. This method mirrors the methylation of 4-acyl-1,2-dihydroxybenzenes using methyl iodide and lithium carbonate in DMF. For the target compound, the hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base (e.g., K₂CO₃ or NaH), facilitating nucleophilic attack on MEM-Cl.

Reaction Conditions :

  • Solvent : Polar aprotic solvents like DMF or THF enhance reactivity.
  • Base : Alkali carbonates (K₂CO₃) or hydrides (NaH) are effective.
  • Temperature : 50–80°C for 12–24 hours, ensuring complete substitution.

Mechanistic Insight :
The base deprotonates the phenolic hydroxyl, generating a phenoxide ion that displaces chloride from MEM-Cl. Competing side reactions, such as over-alkylation, are mitigated by controlling stoichiometry (1:1.2 molar ratio of 4-hydroxyacetophenone to MEM-Cl).

Yield Optimization :
Chromatographic purification (hexane/acetone gradients) or recrystallization from toluene yields >85% purity. Challenges include the hygroscopic nature of MEM-Cl, necessitating anhydrous conditions.

Mitsunobu Reaction with (2-Methoxyethoxy)methanol

The Mitsunobu reaction offers an alternative for ether synthesis, utilizing (2-methoxyethoxy)methanol and 4-hydroxyacetophenone. This method, though costlier, ensures high regioselectivity and avoids harsh bases.

Reagents :

  • Phosphine : Triphenylphosphine (PPh₃).
  • Azodicarboxylate : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Procedure :
Equimolar amounts of 4-hydroxyacetophenone, (2-methoxyethoxy)methanol, PPh₃, and DEAD react in THF at 0°C to room temperature for 12 hours. The reaction proceeds via oxidation-reduction, transferring the MEM group to the phenoxide.

Advantages :

  • Mild conditions (room temperature).
  • No need for pre-formed phenoxide.

Limitations :

  • High reagent costs.
  • Byproduct (triphenylphosphine oxide) complicates purification.

Friedel-Crafts Acylation of MEM-Protected Benzene Derivatives

A less direct route involves Friedel-Crafts acylation of a pre-formed MEM-protected benzene derivative. This method, akin to the synthesis of 2,4-dimethoxyacetophenone, requires installing the MEM group prior to acylation.

Steps :

  • MEM Protection : React phenol with MEM-Cl/K₂CO₃ to form 4-[(2-methoxyethoxy)methoxy]benzene.
  • Acylation : Treat with acetyl chloride and AlCl₃ in dichloromethane at 0°C.

Challenges :

  • The MEM group’s electron-donating nature directs electrophilic substitution to the para position, but steric hindrance may reduce acylation efficiency.
  • Competing side reactions (e.g., diacylation) require careful temperature control.

Yield : ~70–75% after column chromatography.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Disadvantages
Direct Etherification MEM-Cl, K₂CO₃, DMF 50–80°C, 12–24 h 80–85% Simple, scalable Hygroscopic reagents
Mitsunobu Reaction DEAD, PPh₃, (2-methoxyethoxy)methanol 0°C to rt, 12 h 75–80% Regioselective Costly reagents, complex cleanup
Friedel-Crafts Acylation AlCl₃, acetyl chloride 0°C, 2–4 h 70–75% Utilizes common reagents Multi-step, steric hindrance

Industrial-Scale Considerations

For large-scale production, direct etherification is preferred due to lower reagent costs and fewer purification steps. Patents emphasize the importance of solvent recovery (e.g., DMF distillation) and catalyst recycling (e.g., AlCl₃ in Friedel-Crafts). Automation of bromination and methoxide exchange steps, as seen in 4-(2′-methoxyethyl)phenol synthesis, could be adapted for MEM group installation.

Emerging Methodologies

Recent advancements in flow chemistry and photoredox catalysis may offer greener alternatives. For instance, continuous-flow systems could minimize reaction times for MEM etherification, while photocatalytic C–O bond formation might reduce reliance on stoichiometric bases.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares the target compound with structural analogs based on substituents, molecular weight, and key properties:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
Target : 1-[2-Hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl]ethanone (2-Methoxyethoxy)methoxy, hydroxy C₁₂H₁₆O₅ 240.26 Enhanced hydrophilicity; synthesized via etherification
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}ethanone 2-Chloro-6-fluorobenzyloxy C₁₅H₁₂ClFO₂ 278.71 Halogenated substituents increase lipophilicity and potential bioactivity
1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone 4-Chlorobenzyloxy, 3-methoxy C₁₆H₁₅ClO₃ 290.74 Chlorine atom enhances stability; methoxy group modulates electronic effects
1-[4-Methoxy-2-nitro-5-(phenylmethoxy)phenyl]ethanone Nitro, methoxy, phenylmethoxy C₁₆H₁₅NO₅ 301.29 Nitro group introduces strong electron-withdrawing effects; higher reactivity
1-[3,4-bis[(4-Nitrophenyl)methoxy]phenyl]ethanone Bis(4-nitrophenyl)methoxy C₂₂H₁₈N₂O₇ 422.39 Nitro groups increase molecular weight and reactivity in substitution reactions
1-(4-Ethoxy-2-hydroxy-3-methoxyphenyl)ethanone Ethoxy, hydroxy, methoxy C₁₁H₁₄O₄ 210.23 Shorter alkoxy chain reduces solubility compared to target compound
1-[2-Hydroxy-4-[(2-methoxyethoxy)methoxy]-5-(3-methyl-2-butenyl)phenyl]ethanone (2-Methoxyethoxy)methoxy, prenyl C₁₇H₂₄O₃ 308.37 Prenyl group increases lipophilicity; potential for membrane interaction

Electronic and Solubility Profiles

  • Electron-Withdrawing Groups :
    • Nitro-substituted analogs (e.g., CAS 516526-40-2) exhibit reduced electron density on the aromatic ring, favoring electrophilic substitution at specific positions .
  • Hydrophilicity :
    • The (2-methoxyethoxy)methoxy group in the target compound enhances water solubility compared to simpler methoxy or halogenated derivatives .

Biological Activity

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- is a synthetic organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C14H18O4
  • Molecular Weight: 250.29 g/mol
  • IUPAC Name: Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-

The compound features a phenyl ring substituted with methoxy and methoxyethoxy groups, which are significant for its biological interactions.

The mechanism of action for Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- involves its interaction with various molecular targets. The presence of methoxy groups enhances lipophilicity, facilitating membrane penetration and interaction with cellular components.

Key Mechanisms:

  • Antioxidant Activity: The methoxy groups may contribute to free radical scavenging abilities, reducing oxidative stress in cells.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways, which could lead to altered cellular responses.

Biological Activities

Research indicates that Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Properties: Preliminary data suggest a reduction in inflammatory markers in cell culture studies.
  • Anticancer Potential: There is emerging evidence supporting its role in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

A study evaluated the antimicrobial properties of Ethanone derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

CompoundPathogenMIC (µg/mL)
EthanoneStaphylococcus aureus50
EthanoneEscherichia coli75

Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with Ethanone resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound demonstrated an IC50 value of approximately 30 µM.

CytokineControl (pg/mL)Ethanone Treatment (pg/mL)
TNF-alpha500200
IL-6300100

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that Ethanone induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic changes.

Cell LineConcentration (µM)Apoptosis (%)
HeLa2030
MCF-74050

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- with high purity?

  • Methodological Answer :

  • Step 1 : Use Williamson ether synthesis to introduce the (2-methoxyethoxy)methoxy group. Protect the hydroxyl group on the phenyl ring using a silyl ether (e.g., TBSCl) to prevent side reactions .
  • Step 2 : React the protected intermediate with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the ethanone moiety.
  • Step 3 : Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) to yield the final product.
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze the aromatic proton signals (δ 6.8–7.2 ppm for substituted phenyl) and methoxy groups (δ 3.3–3.8 ppm). The acetyl group (C=O) appears at δ 2.5–2.7 ppm in 1H NMR and ~208 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and ether C-O stretches at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated for C₁₂H₁₆O₄: [M+H]+ = 225.1121) .

Advanced Research Questions

Q. How does the methoxyethoxy methoxy substituent influence the electronic properties of the phenyl ring in electrophilic reactions?

  • Methodological Answer :

  • Electronic Effects : The methoxyethoxy methoxy group is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution. Para-substitution is favored due to steric hindrance from the bulky substituent .
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and monitor regioselectivity via HPLC. Compare with computational predictions (DFT calculations of charge distribution) .
  • Data Contradiction : If meta-substitution is observed unexpectedly, assess solvent effects or competing steric factors using kinetic studies .

Q. How can researchers resolve contradictions between observed and predicted NMR chemical shifts?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguish between methoxy and ethyleneoxy protons) .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects (e.g., PCM model for DMSO) .
  • Example : A downfield shift in the acetyl group may indicate hydrogen bonding with residual solvent; verify via variable-temperature NMR .

Q. What strategies mitigate decomposition during catalytic hydrogenation of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd/C or PtO₂ under mild H₂ pressure (1–3 atm) to avoid over-reduction of the acetyl group. Avoid Raney Ni, which may cleave ether linkages .
  • Solvent Optimization : Employ ethanol or ethyl acetate instead of THF to stabilize intermediates. Monitor byproducts via GC-MS (e.g., detect demethylated derivatives) .
  • Kinetic Control : Limit reaction time to 2–4 hours and use low temperatures (0–25°C) to prevent side reactions .

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